Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a sulfonyl group, a methoxyphenyl group, and a tetrahydropyrimidine ring
Preparation Methods
The synthesis of Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydropyrimidine ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonylation reaction using reagents such as sulfonyl chlorides.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a substitution reaction, often using methoxyphenyl halides.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and methoxyphenyl groups, using reagents like sodium hydride or alkyl halides.
Hydrolysis: Ester hydrolysis can occur under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to certain receptors, leading to its biological effects. The tetrahydropyrimidine ring structure is crucial for its stability and reactivity.
Comparison with Similar Compounds
Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound lacks the sulfonyl and methoxyphenyl groups, making it less reactive and potentially less biologically active.
Methyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: The methyl ester variant may have different solubility and reactivity properties compared to the ethyl ester.
Ethyl 6-{[(4-bromophenyl)sulfonyl]methyl}-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: The presence of a bromine atom instead of chlorine may alter the compound’s reactivity and biological activity.
Properties
IUPAC Name |
ethyl 6-[(4-chlorophenyl)sulfonylmethyl]-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O6S/c1-3-30-20(25)18-16(12-31(27,28)14-10-8-13(22)9-11-14)23-21(26)24-19(18)15-6-4-5-7-17(15)29-2/h4-11,19H,3,12H2,1-2H3,(H2,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZNHFGJOZLLQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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